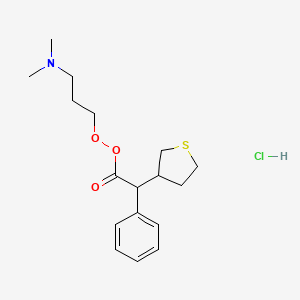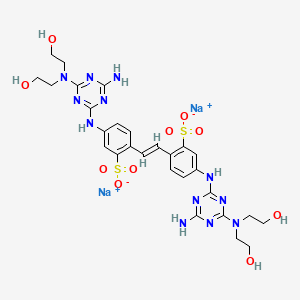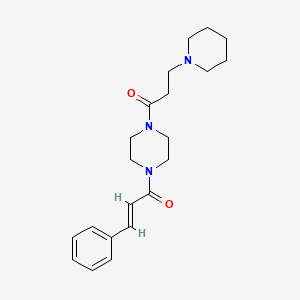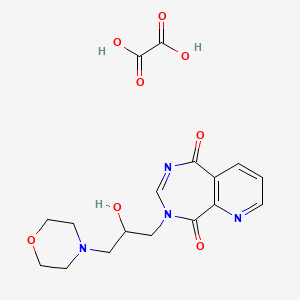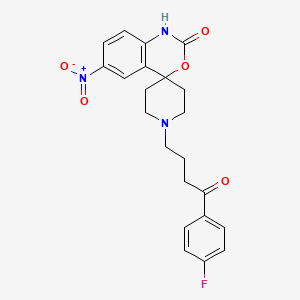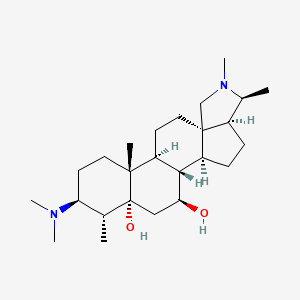
Kurcholessine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C25H44N2O2 and a molecular weight of 404.63 g/mol . This compound is known for its bioactive properties and has been traditionally used in various medicinal applications.
Preparation Methods
Kurcholessine can be isolated from the bark of Holarrhena antidysenterica through extraction and purification processes . The isolation involves the use of solvents such as chloroform, methanol, ethanol, and pyridine, where this compound is highly soluble . The compound is typically obtained as slender needles from ethanol or as a microcrystalline powder from acetone . The melting point of this compound is between 218.5°C and 221.5°C .
Chemical Reactions Analysis
Kurcholessine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Kurcholessine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology and medicine, this compound exhibits various pharmacological activities, including antidiarrheal, antimalarial, hepatoprotective, antioxidant, anti-inflammatory, anticancer, anti-wound-healing, and anti-diabetic properties . These activities make it a valuable compound for developing new therapeutic agents and understanding disease mechanisms. In the industry, this compound is used in the formulation of herbal medicines and cosmetic products .
Mechanism of Action
The mechanism of action of Kurcholessine involves its interaction with specific molecular targets and pathways. For example, its antidiarrheal activity is attributed to its ability to restrict intestinal motility and reduce water and electrolyte flow, thereby minimizing the frequency and severity of diarrhea . Its antioxidant and anti-inflammatory properties are linked to its capacity to enhance antioxidant defense, reduce oxidative stress, and limit the release of pro-inflammatory cytokines . The compound’s anticancer activity is associated with its ability to inhibit cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Kurcholessine is unique among steroidal alkaloids due to its specific structural features and bioactive properties. Similar compounds include conessine, regholarrhenine D, regholarrhenine E, and regholarrhenine F, which are also derived from Holarrhena antidysenterica . These compounds share some pharmacological activities with this compound but differ in their molecular structures and specific mechanisms of action. For instance, conessine has a different stereochemistry and functional groups compared to this compound, leading to variations in their biological effects .
Properties
CAS No. |
6869-47-2 |
|---|---|
Molecular Formula |
C25H44N2O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(1S,2S,5S,6S,9R,12S,13R,16S,17R,18R,20S)-16-(dimethylamino)-6,7,13,17-tetramethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosane-18,20-diol |
InChI |
InChI=1S/C25H44N2O2/c1-15-20(26(4)5)10-11-23(3)18-9-12-24-14-27(6)16(2)17(24)7-8-19(24)22(18)21(28)13-25(15,23)29/h15-22,28-29H,7-14H2,1-6H3/t15-,16+,17-,18+,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
InChI Key |
OXOKQBJXPMVNLS-QTGGLPCTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2([C@]1(C[C@@H]([C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4[C@@H](N(C5)C)C)O)O)C)N(C)C |
Canonical SMILES |
CC1C(CCC2(C1(CC(C3C2CCC45C3CCC4C(N(C5)C)C)O)O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


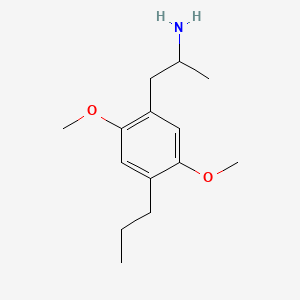

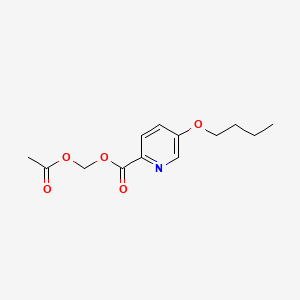
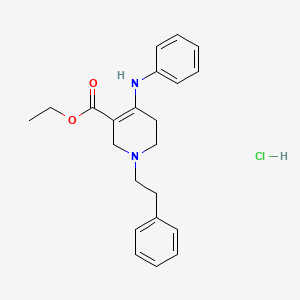
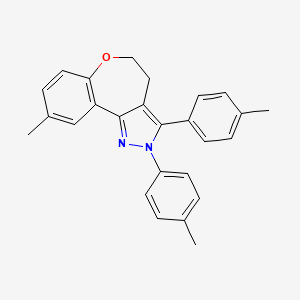
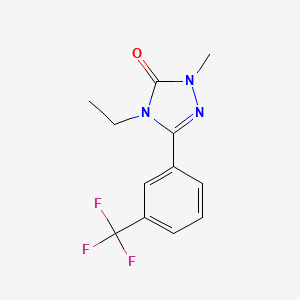
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
